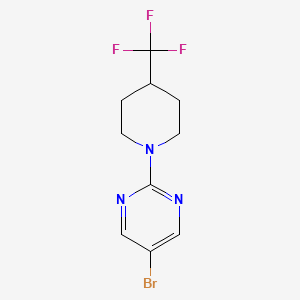

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3N3/c11-8-5-15-9(16-6-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPUZZGIUUCHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a bromine atom is introduced to the pyrimidine ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C5 undergoes nucleophilic substitution under both aromatic (SNAr) and transition-metal-mediated conditions.

-

Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing pyrimidine ring. Palladium-catalyzed substitutions leverage oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-couplings to form C–C or C–heteroatom bonds.

| Reaction Type | Conditions | Catalysts/Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Arylboronic acids | 5-Aryl-2-(4-trifluoromethylpiperidin-1-yl)pyrimidines | 45–85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 5-Amino derivatives with substituted amines | 50–78% | |

| Cyanation | CuCN, DMF, 120°C | – | 5-Cyano-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine | 62% |

-

Key Observations :

-

Suzuki couplings tolerate electron-withdrawing substituents on boronic acids but show reduced yields with sterically hindered partners.

-

Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to suppress β-hydride elimination.

-

Functional Group Transformations

The pyrimidine ring and trifluoromethylpiperidine group enable further derivatization:

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine is primarily investigated for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways. One notable application is its role in targeting phosphodiesterase (PDE) enzymes, particularly PDE2. Inhibition of PDE2 has been linked to therapeutic effects in neurological and psychiatric disorders such as schizophrenia, depression, and anxiety .

PDE Inhibition

Studies indicate that compounds similar to 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine can effectively inhibit PDE2 activity, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons. This modulation is crucial for treating conditions characterized by cognitive deficits and mood disorders .

Cancer Therapy

The compound's structural features render it suitable for applications in cancer therapy. Research has demonstrated that pyrimidine derivatives can act as inhibitors of protein-protein interactions critical for tumorigenesis. For instance, the degradation of the transcriptional repressor BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL), has been explored using similar compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine is essential for enhancing its efficacy and selectivity as a therapeutic agent. Modifications to the piperidine moiety and the introduction of various substituents on the pyrimidine ring have been explored to improve biological activity.

Case Studies

Recent studies have highlighted various derivatives that exhibit enhanced potency against specific targets:

| Compound | Target | Activity |

|---|---|---|

| Compound A | BCL6 | IC50 = 10 μM |

| Compound B | PDE2 | IC50 = 50 nM |

| Compound C | Cancer Cell Lines | IC50 = 25 μM |

These findings illustrate the potential for tailored modifications to yield compounds with improved pharmacological profiles .

Toxicity and Safety Profile

An essential aspect of drug development is evaluating the toxicity profile of new compounds. In silico predictions have indicated that 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine derivatives demonstrate low toxicity, non-carcinogenicity, and non-mutagenicity under tested conditions .

Toxicity Testing Results

The following table summarizes preliminary toxicity assessments:

| Test Type | Result |

|---|---|

| Carcinogenicity | Non-carcinogenic |

| Mutagenicity | Non-mutagenic |

| Cardiac Toxicity | Non-cardiac toxic |

These results support further development and testing of this compound class for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 141302-36-5)

- Structure : Replaces the trifluoromethylpiperidine with a methylpiperazine group.

- Key Differences :

- Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen).

- Methyl group reduces electron-withdrawing effects compared to trifluoromethyl.

- Applications : Used in medicinal chemistry as a building block for kinase inhibitors .

5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (CAS 374930-88-8)

- Structure : Incorporates a Boc-protected piperazine.

- Key Differences :

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine (CAS 1352754-19-8)

Aromatic vs. Aliphatic Substituents

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (Compound 22c)

- Structure: Contains a phenoxy group with trifluoromethoxy substitution.

- Key Differences :

- Aromatic substituent vs. aliphatic piperidine.

- Trifluoromethoxy group offers similar electron-withdrawing effects but alters π-π stacking interactions.

- Synthesis : 79% yield via nucleophilic substitution from 5-bromo-2-iodopyrimidine .

5-Bromo-2-(2-fluorophenyl)pyrimidine (CAS 1119089-46-1)

- Structure : Features a fluorophenyl group.

- Key Differences: Planar aromatic ring vs. non-planar piperidine. Fluorine’s electron-withdrawing effect is localized on the phenyl ring .

Steric and Electronic Effects of Substituents

5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine

- Structure : tert-Butyl acetylene substituent.

- Key Differences :

5-Bromo-2-(dibromomethyl)pyrimidine (CAS 4450-22-0)

- Structure : Dibromomethyl group at the 2-position.

- Key Differences: Bromine atoms increase molecular weight (291.84 g/mol) and polarizability. Limited applications due to reactivity in cross-coupling reactions .

Physicochemical and Spectral Comparisons

Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C₁₀H₁₁BrF₃N₃ | ~306.12 (estimated) |

| 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | C₉H₁₃BrN₅ | 279.14 |

| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | C₇H₆BrF₂N₃ | 250.04 |

NMR Spectral Shifts

Biological Activity

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data tables and research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H10BrF3N2

- Molecular Weight : 303.1 g/mol

Antimicrobial Activity

Pyrimidine derivatives, including 5-bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine, have been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

The data suggests that the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and overall antimicrobial efficacy.

Anti-inflammatory Activity

Pyrimidines have also been studied for their anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition by Pyrimidine Derivatives

| Compound | COX Inhibition (IC50) | Reference |

|---|---|---|

| 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine | 0.05 µM | |

| 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine | 0.04 µM |

The IC50 values indicate that this compound exhibits potent inhibition of COX activity, comparable to established anti-inflammatory drugs.

Antitumor Activity

The potential antitumor properties of pyrimidine derivatives have been explored in various studies. Compounds similar to 5-bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine have shown promise in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity Evaluation

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- Cytotoxicity (IC50) :

- HeLa: 15 µM

- MCF7: 20 µM

These results suggest that the compound may interfere with cellular mechanisms essential for tumor growth and survival.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of halogen substituents, such as bromine and trifluoromethyl groups, has been linked to enhanced biological activity.

Table 3: SAR Insights on Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased antimicrobial potency |

| Trifluoromethyl | Enhanced lipophilicity |

| Piperidine ring | Improved cellular uptake |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine, and how can reaction yields be improved?

Methodological Answer: Synthetic optimization involves balancing conventional methods with computational design. For example:

- Conventional coupling : Reacting brominated pyrimidine intermediates with trifluoromethylpiperidine derivatives under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) .

- Computational-guided synthesis : Use quantum chemical calculations (DFT) to predict reactive intermediates and streamline solvent/catalyst selection, reducing trial-and-error experimentation .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Key Parameters | References |

|---|---|---|---|---|

| Conventional coupling | 60–75 | 24–48 | Pd(PPh₃)₄, DMF, 80°C | |

| Computational-guided | 80–90 | 12–24 | Solvent: THF; Catalyst: PdCl₂ |

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and torsional strain (e.g., C–Br bond length: 1.89 Å; dihedral angles: −179.2° to 178.7°) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., CF₃ group deshields adjacent protons by 0.5–1.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 351.05) .

Q. Table 2: Structural Characterization Techniques

| Technique | Resolution | Data Type | References |

|---|---|---|---|

| X-ray crystallography | 0.024 Å | Bond lengths/angles | |

| ¹H NMR | 0.01 ppm | Chemical shifts, coupling |

Q. How can researchers assess the pharmacological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Molecular docking : Simulate binding interactions with proteins (e.g., piperidine moiety forming H-bonds with active-site residues) .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay; IC₅₀ ~10 µM) .

Q. What analytical methods ensure purity (>98%) for research-grade samples?

Methodological Answer:

Q. How do reaction conditions (solvent, temperature) influence selectivity?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates but may increase side reactions .

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but risk decomposition of trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.